molecular formula C29H33N3O2 B2951703 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 638140-28-0

2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2951703
CAS No.: 638140-28-0
M. Wt: 455.602
InChI Key: LQAJMXDPNKPMPL-UHFFFAOYSA-N
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Description

2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is an intricate organic compound that has drawn interest due to its diverse applications in chemistry, biology, medicine, and industry. Its complex structure, featuring benzene rings and imidazole, suggests significant functional versatility and potential utility in various research contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide involves a series of carefully controlled reactions. Initially, one must synthesize the 1H-benzo[d]imidazole core, often starting from o-phenylenediamine through condensation with formic acid or formamide under acidic conditions. Subsequently, the phenoxy and tert-butyl groups are introduced using nucleophilic substitution reactions, typically employing phenol derivatives and tert-butyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

For large-scale industrial production, the synthesis is optimized to ensure high yield and purity. The use of continuous flow reactors is common, facilitating efficient heat transfer and reaction control. Industrial methods often employ automated systems to precisely manage reagent additions and reaction times, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions including:

  • Oxidation: This compound can undergo oxidative cleavage of the tert-butyl group.

  • Reduction: The nitro groups, if any, can be selectively reduced to amines.

  • Substitution: The phenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles under acidic or basic conditions depending on the substituent being introduced or removed.

Major Products Formed

  • Oxidation: Oxidation typically yields more polar, oxygenated derivatives.

  • Reduction: Reduction products often include amines.

  • Substitution: Substitution reactions yield a wide variety of derivatives based on the introduced groups.

Scientific Research Applications

This compound has shown immense potential in several scientific fields:

  • Chemistry: Used as a building block for more complex molecules in organic synthesis.

  • Biology: Acts as a molecular probe in biochemical assays.

  • Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific protein targets.

  • Industry: Utilized in the development of specialty materials with unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action varies depending on its application. In medicinal chemistry, for example, it targets enzymes or receptors involved in cell proliferation pathways. Its interaction with these targets often involves inhibition of enzyme activity or modulation of receptor function, leading to altered cellular responses.

Comparison with Similar Compounds

Uniqueness

Compared to other benzimidazole derivatives, 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is unique due to its specific tert-butyl and phenoxy substituents, which confer distinct chemical properties and biological activities.

List of Similar Compounds

  • 2-(2-((4-Phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

  • 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide

  • 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-(2-methylphenyl)acetamide

This detailed overview should provide a comprehensive understanding of this compound, capturing its synthesis, reactions, applications, and unique characteristics in comparison to similar compounds. What do you think about it?

Properties

IUPAC Name

2-[2-[(4-tert-butylphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O2/c1-21(2)32(23-11-7-6-8-12-23)28(33)19-31-26-14-10-9-13-25(26)30-27(31)20-34-24-17-15-22(16-18-24)29(3,4)5/h6-18,21H,19-20H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAJMXDPNKPMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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